molecular formula C12H13N3O2S B3910526 2-amino-N-(4-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

2-amino-N-(4-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Cat. No. B3910526
M. Wt: 263.32 g/mol
InChI Key: ZRRVAFHXZSACSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-(4-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide, also known as AMPT, is a chemical compound that has been widely used in scientific research. It is a thiazine derivative that has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-amino-N-(4-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is related to its ability to inhibit DBH. By inhibiting DBH, 2-amino-N-(4-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide reduces the levels of norepinephrine in the brain. This reduction in norepinephrine has been found to have a variety of effects on behavior and physiology.
Biochemical and Physiological Effects:
2-amino-N-(4-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has been found to have a variety of biochemical and physiological effects. One of the most significant effects is its ability to reduce the levels of norepinephrine in the brain. This reduction in norepinephrine has been found to have a variety of effects on behavior and physiology, including changes in mood, attention, and arousal.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-amino-N-(4-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide in lab experiments is its ability to selectively inhibit DBH. This allows researchers to study the effects of norepinephrine on behavior and physiology without affecting other neurotransmitters. However, there are also some limitations to using 2-amino-N-(4-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide in lab experiments. For example, the effects of 2-amino-N-(4-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide can be dose-dependent, and different doses can have different effects on behavior and physiology.

Future Directions

There are many future directions for research on 2-amino-N-(4-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide. One area of research is the development of new drugs that target DBH. These drugs could be used to treat a variety of disorders that are related to norepinephrine, such as depression and anxiety. Another area of research is the study of the effects of 2-amino-N-(4-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide on different neurotransmitters. This could help researchers better understand the complex interactions between different neurotransmitters in the brain. Finally, research could focus on the development of new methods for synthesizing 2-amino-N-(4-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide, which could make it more accessible to researchers.
In conclusion, 2-amino-N-(4-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a thiazine derivative that has been widely used in scientific research due to its ability to inhibit DBH. It has a variety of biochemical and physiological effects and has been used to study the effects of norepinephrine on behavior and physiology. While there are some limitations to using 2-amino-N-(4-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide in lab experiments, there are also many future directions for research on this compound.

Scientific Research Applications

2-amino-N-(4-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has been widely used in scientific research due to its ability to inhibit the enzyme dopamine beta-hydroxylase (DBH). DBH is responsible for the conversion of dopamine to norepinephrine in the central nervous system. By inhibiting DBH, 2-amino-N-(4-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide can reduce the levels of norepinephrine in the brain, which has been found to have a variety of effects on behavior and physiology.

properties

IUPAC Name

2-amino-N-(4-methylphenyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-7-2-4-8(5-3-7)14-11(17)9-6-10(16)15-12(13)18-9/h2-5,9H,6H2,1H3,(H,14,17)(H2,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRVAFHXZSACSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CC(=O)N=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(4-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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